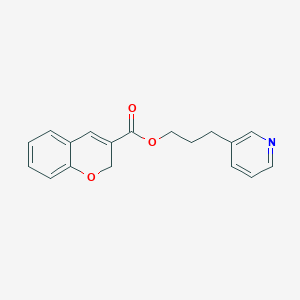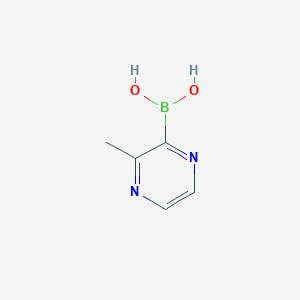
2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid is a chemical compound with the molecular formula C8H6N2O3S. It is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Esters, amides.
Applications De Recherche Scientifique
2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Mercaptobenzimidazole: Known for its antioxidant and anticorrosive properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12 with biological significance.
Uniqueness
2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a thiol group, a carbonyl group, and a carboxylic acid group makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
548458-12-4 |
|---|---|
Formule moléculaire |
C8H6N2O3S |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
2-oxo-7-sulfanyl-1,3-dihydrobenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3S/c11-7(12)3-1-4-6(5(14)2-3)10-8(13)9-4/h1-2,14H,(H,11,12)(H2,9,10,13) |
Clé InChI |
NJJFZIAWRKRBTN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC(=O)N2)S)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-Trimethyldecahydro-3H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)oxy)methyl)benzoic acid](/img/structure/B12941492.png)
![2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)

![2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one](/img/structure/B12941503.png)

![2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941512.png)
![1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone](/img/structure/B12941520.png)
![(R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12941522.png)


![6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12941538.png)

![Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12941573.png)
![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)
